N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a synthetic organic compound with a molecular formula of C17H16ClNO2 It is characterized by the presence of a cinnamamide moiety attached to a 2-chlorophenyl and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide typically involves the reaction of 2-chlorobenzylamine with cinnamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)cinnamamide
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- Formamide, N-(2-chlorophenyl)-
Uniqueness
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is unique due to the presence of both the 2-chlorophenyl and 2-methoxyethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its solubility and stability compared to similar compounds .
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidative, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound this compound can be described structurally as a derivative of cinnamic acid, characterized by the presence of a methoxyethyl group and a chlorophenyl moiety. This structural configuration is believed to influence its biological activity significantly.
Antioxidant Activity
Recent studies have demonstrated that cinnamamide derivatives can act as potent activators of the Nrf2/ARE pathway, which plays a crucial role in cellular antioxidant responses. For instance, in a study involving various substituted N-phenyl cinnamamide derivatives, one compound (designated 1g ) showed significant luciferase activity in HepG2 cells, indicating its potential as an Nrf2/ARE activator. This compound enhanced the expression of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased glutathione synthesis and reduced oxidative stress in cells exposed to reactive oxygen species (ROS) .
Table 1: Antioxidant Activity of Cinnamamide Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
1g | 10 | Nrf2/ARE activation |
4 | 15 | Glutathione synthesis |
6 | 12 | ROS scavenging |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Cinnamamide derivatives have shown promising results against different cancer cell lines. For example, a related study reported that certain cinnamamide derivatives exhibited cytotoxic effects on HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The compounds were found to induce apoptosis through mechanisms involving the intrinsic pathway, characterized by alterations in mitochondrial membrane potential and upregulation of pro-apoptotic proteins .
Table 2: Cytotoxicity of Cinnamamide Derivatives Against HepG2 Cells
Compound | IC50 (µM) | Apoptotic Mechanism |
---|---|---|
6 | 4.23 | G1 phase arrest, p53 activation |
1g | 10 | ROS-mediated apoptosis |
4 | 5.59 | Bcl-2 downregulation |
Antimicrobial Activity
In addition to its antioxidant and anticancer properties, this compound has been evaluated for antimicrobial efficacy. Studies indicate that cinnamic acid derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes and inhibition of biofilm formation .
Table 3: Antimicrobial Efficacy of Cinnamamide Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | MRSA | 32 µg/mL |
B | Escherichia coli | 64 µg/mL |
C | Candida albicans | 16 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of cinnamamide derivatives:
- Oxidative Stress Protection : A study indicated that compound 1g significantly reduced oxidative stress markers in HepG2 cells exposed to tert-butyl hydroperoxide, showcasing its protective effects against oxidative damage .
- Cancer Treatment : In vitro experiments demonstrated that the synthesized cinnamamide derivatives could effectively induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Applications : Research has shown that these compounds can inhibit biofilm formation in clinical strains of bacteria, suggesting their potential use as therapeutic agents against resistant bacterial infections .
Properties
IUPAC Name |
(E)-N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17(15-9-5-6-10-16(15)19)13-20-18(21)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPJCFBQYQTCMA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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